molecular formula C7H12ClNO2 B13494268 rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride

rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride

Cat. No.: B13494268
M. Wt: 177.63 g/mol
InChI Key: KPRZFKMTWXRXCX-WLUDYRNVSA-N
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Description

rac-(1R,4S,5S)-2-azabicyclo[221]heptane-5-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride typically involves the use of specific starting materials and reagents under controlled conditions. One common synthetic route includes the cyclization of appropriate precursors in the presence of a strong acid or base. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,4S,5R,6R)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol hydrochloride
  • rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
  • rac-(1R,2R,4S)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Uniqueness

rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a bicyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-2-5-1-4(6)3-8-5;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m0./s1

InChI Key

KPRZFKMTWXRXCX-WLUDYRNVSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1CN2)C(=O)O.Cl

Canonical SMILES

C1C2CC(C1CN2)C(=O)O.Cl

Origin of Product

United States

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